1-Bromonaphthalen-2-yl acrylate
CAS No.:
Cat. No.: VC20343990
Molecular Formula: C13H9BrO2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrO2 |
|---|---|
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | (1-bromonaphthalen-2-yl) prop-2-enoate |
| Standard InChI | InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2 |
| Standard InChI Key | SVQPPIOSLPICPD-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromonaphthalen-2-yl acrylate (CHBrO) derives from naphthalene, where position 1 is substituted with bromine and position 2 with an acrylate ester group. The acrylate moiety introduces a reactive α,β-unsaturated carbonyl system, enabling participation in polymerization and conjugate addition reactions . The bromine atom, a strong electron-withdrawing group, influences the electronic distribution of the naphthalene ring, potentially activating it toward electrophilic substitution or transition-metal-catalyzed coupling reactions .
Spectroscopic Identification
-
H NMR: The naphthalene protons are expected to appear as multiplet signals between δ 7.2–8.5 ppm. The acrylate’s vinyl protons (CH=CH–) would resonate as two doublets near δ 5.8–6.5 ppm (J ≈ 17 Hz) .
-
IR Spectroscopy: A strong carbonyl stretch (C=O) near 1720 cm and a C–O ester vibration at 1250 cm would confirm the acrylate group .
-
Mass Spectrometry: The molecular ion peak at m/z 276.9 (accounting for Br) and fragment ions corresponding to the loss of CO (44 amu) or Br (79.9 amu) would dominate the spectrum .
Comparative Analysis with Analogous Compounds
The trifluoromethanesulfonate derivative of 1-bromonaphthalen-2-yl (PubChem CID 15311217) shares a similar naphthalene backbone but replaces the acrylate with a triflate group. This substitution drastically alters reactivity, as triflates are superior leaving groups in cross-coupling reactions . In contrast, the acrylate group in 1-bromonaphthalen-2-yl acrylate offers a polymerizable handle, making it more suitable for materials science applications.
Synthetic Methodologies
Esterification of 1-Bromo-2-naphthol
The most straightforward route involves esterifying 1-bromo-2-naphthol (CAS 573-97-7) with acryloyl chloride :
Procedure:
-
Dissolve 1-bromo-2-naphthol (2.03 g, 8.6 mmol) in anhydrous dichloromethane (20 mL).
-
Add triethylamine (1.3 mL, 9.5 mmol) under nitrogen and cool to 0°C.
-
Slowly add acryloyl chloride (0.78 mL, 9.5 mmol) via syringe.
-
Stir at room temperature for 12 hours, then wash with 5% HCl (10 mL) and saturated NaHCO (10 mL).
-
Dry over MgSO, filter, and concentrate. Purify by silica gel chromatography (hexanes/ethyl acetate 4:1).
Yield: ~75–85% (estimated based on analogous esterifications ).
Alternative Pathways via Acrylonitrile Intermediates
Copper-catalyzed intramolecular O-arylation, as demonstrated in the synthesis of 3-cyanobenzofurans , could be adapted for acrylate derivatives. For example, treating α-aroyl-α-(2-bromoaryl)acetonitriles with acrylate precursors under basic conditions might yield cyclized products, though this remains speculative without direct experimental evidence.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Description |
|---|---|
| Molecular Weight | 276.9 g/mol |
| Melting Point | Estimated 80–90°C (similar naphthyl esters) |
| Solubility | Soluble in THF, DCM, DMF; insoluble in HO |
| Stability | Light-sensitive; prone to polymerization without inhibitors |
Reactivity Trends
-
Polymerization: The acrylate group undergoes radical-initiated chain-growth polymerization, forming poly(1-bromonaphthalen-2-yl acrylate). This polymer may exhibit high thermal stability due to the aromatic backbone .
-
Bromine Reactivity: The C–Br bond can participate in Suzuki-Miyaura couplings with aryl boronic acids, enabling functionalization at position 1 .
| Parameter | Risk |
|---|---|
| Toxicity | Irritant (eyes, skin); possible mutagen |
| Storage | Store at 2–8°C with 0.1% hydroquinone to inhibit polymerization |
| Disposal | Incinerate in halogen-approved facility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume